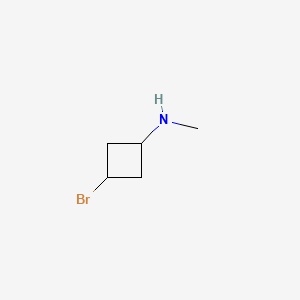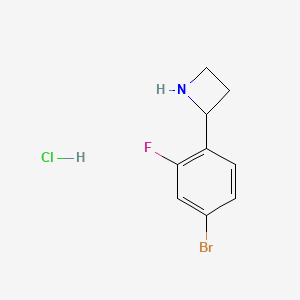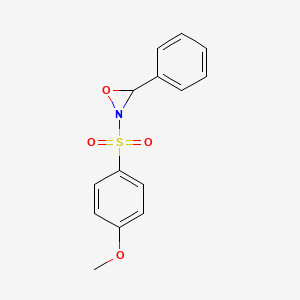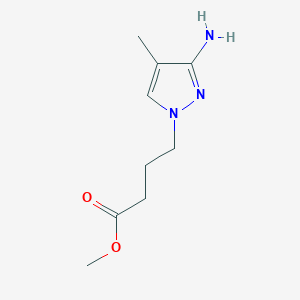
(1-Cyclopropylazetidin-3-yl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1-Cyclopropylazetidin-3-yl)methanol: is an organic compound that features a cyclopropyl group attached to an azetidine ring, which is further connected to a methanol group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (1-Cyclopropylazetidin-3-yl)methanol typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of cyclopropylamine with a suitable azetidine precursor, followed by reduction to yield the desired methanol derivative. The reaction conditions often require specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency. This includes the use of continuous flow reactors and advanced purification techniques to obtain the compound in large quantities with high purity.
Analyse Chemischer Reaktionen
Types of Reactions: (1-Cyclopropylazetidin-3-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form different derivatives, depending on the reagents used.
Substitution: The azetidine ring can undergo substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens or nucleophiles can be employed under specific conditions to achieve substitution.
Major Products Formed:
Oxidation: Aldehydes, carboxylic acids.
Reduction: Various reduced derivatives.
Substitution: Substituted azetidine derivatives.
Wissenschaftliche Forschungsanwendungen
Chemistry: (1-Cyclopropylazetidin-3-yl)methanol is used as a building block in organic synthesis, enabling the creation of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, this compound is studied for its potential interactions with biological molecules. Its structural features make it a candidate for studying enzyme-substrate interactions and other biochemical processes.
Medicine: The compound is investigated for its potential therapeutic applications. Its unique structure may offer advantages in drug design, particularly in the development of new pharmaceuticals targeting specific biological pathways.
Industry: In the industrial sector, this compound is used in the synthesis of specialty chemicals and materials. Its reactivity and structural properties make it valuable for producing high-performance materials and intermediates.
Wirkmechanismus
The mechanism by which (1-Cyclopropylazetidin-3-yl)methanol exerts its effects involves its interaction with specific molecular targets. The cyclopropyl and azetidine groups may interact with enzymes or receptors, modulating their activity. The methanol group can participate in hydrogen bonding, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
- (1-Cyclopropylazetidin-2-yl)methanol
- (1-Cycloheptylazetidin-2-yl)methanol
- (1-Cyclopentylazetidin-2-yl)methanol
Comparison: Compared to these similar compounds, (1-Cyclopropylazetidin-3-yl)methanol is unique due to the position of the methanol group on the azetidine ring. This positional difference can significantly impact the compound’s reactivity, binding properties, and overall chemical behavior. The cyclopropyl group also imparts distinct steric and electronic effects, further distinguishing it from other similar compounds.
Eigenschaften
Molekularformel |
C7H13NO |
|---|---|
Molekulargewicht |
127.18 g/mol |
IUPAC-Name |
(1-cyclopropylazetidin-3-yl)methanol |
InChI |
InChI=1S/C7H13NO/c9-5-6-3-8(4-6)7-1-2-7/h6-7,9H,1-5H2 |
InChI-Schlüssel |
FKYPOPAUZNYKGL-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC1N2CC(C2)CO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-(Trimethylsilyl)spiro[3.3]heptan-1-one](/img/structure/B13488859.png)
![1-Methyl-3-(3,4,5-trifluorophenyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylic acid](/img/structure/B13488862.png)
![2-Amino-6,6-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylic acid](/img/structure/B13488873.png)

![Tert-butyl 7-(hydroxymethyl)-6-azaspiro[3.5]nonane-6-carboxylate](/img/structure/B13488881.png)

![Methyl 2-{2-azabicyclo[2.1.1]hexan-1-yl}acetate hydrochloride](/img/structure/B13488894.png)







